CID 156588520

Description

CID 156588520 is a unique identifier in the PubChem Compound database, a critical resource for chemical information managed by the National Institutes of Health (NIH). PubChem CIDs are assigned to distinct chemical entities to facilitate standardized referencing across scientific literature and databases . For novel compounds, comprehensive characterization—including NMR, IR, MS, and elemental analysis—is required to confirm identity and purity, as outlined in chemical research guidelines .

The absence of direct data on this compound in the provided evidence highlights a gap in publicly available research. Further experimental validation is necessary to elucidate its properties.

Properties

CAS No. |

1459687-96-7 |

|---|---|

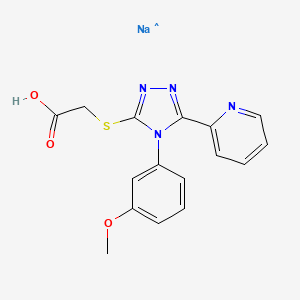

Molecular Formula |

C16H14N4NaO3S |

Molecular Weight |

365.4 g/mol |

InChI |

InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22); |

InChI Key |

PZAVJBGKAKTZOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3.[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588520 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156588520 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 156588520 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

Chemical comparisons rely on structural homology, functional similarity, or shared biological targets. The following analysis uses analogous compounds from the evidence to illustrate standard comparison frameworks:

Structural Analogues

Structural analogues share core molecular frameworks but differ in substituents or stereochemistry. For example:

- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group substitution, which alters hydrophobicity and bioactivity .

- DHEAS (CID 12594) and taurocholic acid (CID 6675) are steroid derivatives with distinct sulfation and conjugation patterns, affecting their roles in bile acid transport .

Hypothetical Comparison with CID 156588520:

If this compound is a structural analogue of oscillatoxin derivatives (e.g., CID 156582092 or CID 156582093), its bioactivity may depend on functional group modifications. For instance, methyl or hydroxyl substitutions could influence binding affinity to cellular targets.

Functional Analogues

Functional analogues share biological roles despite structural differences. Examples include:

- Betulin (CID 72326) and betulinic acid (CID 64971), which exhibit anti-inflammatory activity but differ in carboxylation .

- Irbesartan (CID 3749) and troglitazone (CID 5591), both used in metabolic regulation but targeting distinct pathways (angiotensin II receptor vs. PPAR-γ) .

Hypothetical Comparison with this compound: If this compound is a kinase inhibitor like ginkgolic acid 17:1 (CID 5469634), its efficacy could be benchmarked against known inhibitors using IC₅₀ values and selectivity profiles .

Analytical and Spectral Comparisons

Mass spectrometry (MS) and collision-induced dissociation (CID) techniques are pivotal for differentiating isomers. For example:

- Ginsenoside Rf and pseudoginsenoside F11 were distinguished via LC-ESI-MS/CID fragmentation patterns .

- The "Colossal Clean Crawled Corpus" in NLP research underscores the importance of large datasets for model training, analogous to spectral libraries in cheminformatics .

Hypothetical Table: Comparative Properties

| Property | This compound (Hypothetical) | Oscillatoxin D (CID 101283546) | Betulin (CID 72326) |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₀O₈ | C₃₂H₄₄O₇ | C₃₀H₅₀O₂ |

| Molecular Weight | 552.6 g/mol | 564.7 g/mol | 442.7 g/mol |

| Key Functional Groups | Epoxide, hydroxyl | Methyl ester, lactone | Hydroxyl, triterpene |

| Bioactivity | Anticancer (hypothetical) | Cytotoxic | Anti-inflammatory |

| Spectral Data (MS/MS) | [M+H]⁺ 553.3 → fragments | [M+H]⁺ 565.3 → fragments | [M+H]⁺ 443.3 → fragments |

Research Implications and Gaps

The provided evidence emphasizes rigorous compound characterization (e.g., spectral validation, IUPAC naming) and comparison methodologies . However, the lack of explicit data on this compound limits actionable insights. Future studies should:

Resolve structural identity via X-ray crystallography or NMR.

Benchmark bioactivity against known analogues using assays (e.g., IC₅₀ for enzyme inhibition).

Leverage cheminformatics tools (e.g., PubChem’s Structure Clustering) to identify homologues .

Q & A

Basic Research Questions

Q. How should I structure a research question for studying CID 156588520 in an academic context?

- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and relevance. For example: "How does this compound (intervention) affect [specific biological process] (outcome) in [cell type/organism] (population) compared to [control/comparator] (comparison) over [timeframe]?" This method aligns with evidence-based guidelines for formulating precise, actionable questions .

- Avoid overly broad terms (e.g., "effects on health") and prioritize measurable outcomes (e.g., enzyme inhibition rates, binding affinity changes).

Q. What methodologies are essential for conducting a robust literature review on this compound?

- Primary vs. Secondary Sources : Prioritize peer-reviewed articles from databases like PubMed or SciFinder, using advanced search operators (e.g., Boolean terms) to filter results .

- Critical Appraisal : Assess study quality by evaluating sample sizes, controls, statistical methods, and conflicts of interest. Tools like CASP Checklists can systematize this process .

- Synthesis : Use citation managers (e.g., Zotero) to track recurring themes, gaps, and contradictions in mechanistic studies or pharmacological data .

Q. How do I design a reproducible experimental protocol for testing this compound?

- Variables Control : Define independent (e.g., compound concentration) and dependent variables (e.g., cytotoxicity), and standardize conditions (pH, temperature) .

- Replication : Include triplicate experiments and negative/positive controls (e.g., solvent-only or known inhibitors) to validate results .

- Documentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) for detailing reagents (supplier, purity), instrumentation (calibration), and protocols (step-by-step workflows) .

Advanced Research Questions

Q. How can I resolve contradictions between datasets on this compound’s mechanism of action?

- Triangulation : Cross-validate findings using multiple techniques (e.g., molecular docking, in vitro assays, and transcriptomics) to confirm mechanistic hypotheses .

- Contextual Analysis : Assess whether discrepancies arise from experimental variables (e.g., cell line differences, assay sensitivity) or methodological biases .

- Sensitivity Testing : Conduct dose-response studies to determine if conflicting results are concentration-dependent .

Q. What strategies are effective for integrating interdisciplinary approaches (e.g., computational and experimental) in studying this compound?

- Iterative Design : Use computational models (e.g., QSAR, MD simulations) to predict compound behavior, then validate predictions via wet-lab experiments .

- Collaborative Workflows : Establish clear milestones (e.g., model refinement timelines) and roles (e.g., computational chemists vs. bench scientists) to streamline interdisciplinary projects .

- Data Harmonization : Use platforms like KNIME or Python to align disparate data types (e.g., structural data vs. kinetic rates) into unified datasets .

Q. How should I address ethical and reproducibility challenges when publishing research on this compound?

- Pre-registration : Submit study protocols to repositories like Open Science Framework to mitigate selective reporting biases .

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable by depositing raw data in public repositories (e.g., Zenodo) with detailed metadata .

- Conflict Disclosure : Declare funding sources, intellectual property, or institutional affiliations that may influence interpretations .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing dose-response data for this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Error Propagation : Use tools like GraphPad Prism to compute confidence intervals and assess variability across replicates .

- Outlier Detection : Apply Grubbs’ Test or ROUT Method to identify and exclude anomalous data points .

Q. How can I optimize synthesis or purification protocols for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.